
3-Fluoro-2-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6F4O . It is known to enhance the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol consists of 8 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 .
Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is 194.13 g/mol . It has a topological polar surface area of 20.2 Ų .
Applications De Recherche Scientifique
C8H6F4O C_8H_6F_4O C8H6F4O
), focusing on six distinct applications. Each application is detailed in its own section with clear and descriptive headings.Pharmaceutical Intermediate
3-Fluoro-2-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs .
Material Science
In material science, this compound can be used to modify surface properties of materials. Its fluorinated benzyl group can impart hydrophobic characteristics to surfaces, which is beneficial for creating water-resistant coatings .
Chemical Synthesis
This alcohol serves as a building block in organic synthesis, especially in the construction of complex molecules. It can undergo various chemical reactions, including oxidation to form benzaldehydes, which are key intermediates in the synthesis of more complex structures .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol can be used as a standard or reference compound in chromatographic analysis due to its unique chemical structure, which provides distinct chromatographic behavior .
Catalysis
The compound finds application in catalysis, particularly in reactions where a fluorinated aromatic moiety is required. It can act as a ligand or a co-catalyst in various catalytic cycles, influencing the reaction pathway and yield .
Agrochemical Research
In agrochemical research, the trifluoromethyl group is known for its bioactivity. Therefore, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol can be used in the development of new agrochemicals, such as pesticides or herbicides, where the addition of fluorine atoms can enhance the activity and stability of these compounds .
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLGIHLFVHJXAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379220 |
Source


|
| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
CAS RN |
261951-83-1 |
Source


|
| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

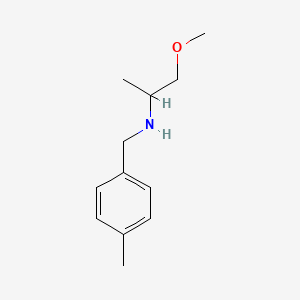
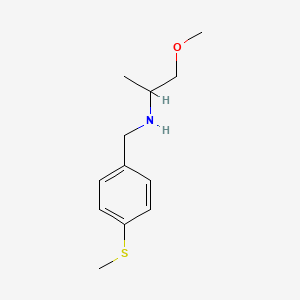


![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)
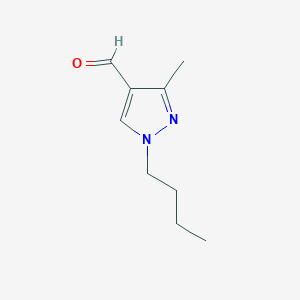
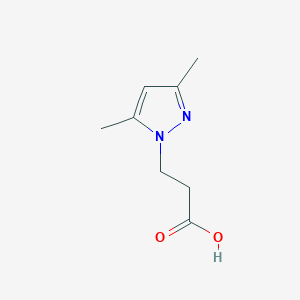
![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)
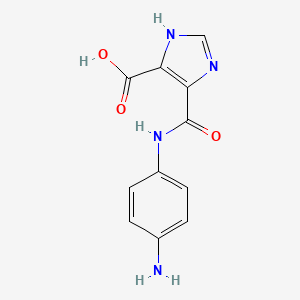
![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)